![molecular formula C5H4N4 B052564 3H-[1,2,3]Triazolo[4,5-c]pyridine CAS No. 273-05-2](/img/structure/B52564.png)
3H-[1,2,3]Triazolo[4,5-c]pyridine
Overview
Description
3H-[1,2,3]Triazolo[4,5-c]pyridine belongs to the class of triazolopyridine . It is a compound with a molecular weight of 120.11 and its IUPAC name is 5H-[1,2,3]triazolo[4,5-c]pyridine .
Synthesis Analysis
The synthesis of 3H-[1,2,3]Triazolo[4,5-c]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 3H-[1,2,3]triazolo[4,5-d]pyrimidines as novel c-Met inhibitors .Molecular Structure Analysis
The molecular structure of 3H-[1,2,3]Triazolo[4,5-c]pyridine is represented by the linear formula C5H4N4 . The InChI code for this compound is 1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) .Physical And Chemical Properties Analysis
3H-[1,2,3]Triazolo[4,5-c]pyridine is a solid compound with a density of 1.5±0.1 g/cm3 . It has a boiling point of 428.9±18.0 °C at 760 mmHg . The compound has a molar refractivity of 32.8±0.3 cm3 and a polar surface area of 54 Å2 .Scientific Research Applications
Medicinal Chemistry
The compound has been used in medicinal chemistry, particularly in the development of drugs for c-Met inhibition . c-Met is a protein kinase that plays a crucial role in cellular growth, survival, and migration. Inhibiting this protein can be beneficial in treating various types of cancer .
GABA A Modulating Activity
“3H-[1,2,3]Triazolo[4,5-c]pyridine” has shown GABA A modulating activity . GABA A receptors are a type of neurotransmitter receptor that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system. Modulating these receptors can have potential applications in treating neurological disorders .
Fluorescent Probes
This compound has been used as a fluorescent probe . Fluorescent probes are used in various biological and chemical research applications for detecting specific components or processes .
Structural Units of Polymers
“3H-[1,2,3]Triazolo[4,5-c]pyridine” has been used as structural units of polymers . These polymers can be used in various applications, including the development of solar cells .
BACE-1 Inhibition
The compound has demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of amyloid-beta peptide in the brain, which is associated with Alzheimer’s disease. Inhibiting this enzyme can be a potential therapeutic strategy for Alzheimer’s disease .
Coupling Reagent for Amino Acids and Peptides
“3H-[1,2,3]Triazolo[4,5-c]pyridine” is also known as a benzotriazolic additive that is commonly used as a coupling reagent for amino acids and peptides . It is used to minimize epimerization, which can be crucial in peptide synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3H-[1,2,3]Triazolo[4,5-c]pyridine is the c-Met receptor tyrosine kinase . This receptor has been extensively studied and is known to be a “druggable” target with promising results from early phase clinical trials .
Mode of Action
It is known to interact with its target, the c-met receptor tyrosine kinase
Biochemical Pathways
The c-met receptor tyrosine kinase, which is the compound’s primary target, is involved in several key cellular processes, including cell growth, survival, and migration . Therefore, it can be inferred that the compound may affect these processes.
Pharmacokinetics
One study has reported that a derivative of 3h-[1,2,3]triazolo[4,5-c]pyridine showed improved solubility, which could potentially enhance its bioavailability .
Result of Action
Given its target, it can be inferred that the compound may have effects on cell growth, survival, and migration .
Action Environment
Factors such as ph could potentially affect the solubility and therefore the bioavailability of the compound .
properties
IUPAC Name |
2H-triazolo[4,5-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-3-5-4(1)7-9-8-5/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYMMINAALNVSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NNN=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40181741 | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3H-[1,2,3]Triazolo[4,5-c]pyridine | |
CAS RN |
273-05-2 | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,3-Triazlo(4,5-c)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40181741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-[1,2,3]triazolo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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